Meta‑CF₃ vs. Ortho‑CF₃ Benzamide Positional Isomerism: Impact on Calculated Lipophilicity and Electronic Profile
The target compound (3‑CF₃) and its ortho‑CF₃ positional isomer (CAS 391863‑61‑9, 2‑CF₃) share identical molecular formula (C₁₆H₉ClF₃N₃OS) and molecular weight (383.77), yet differ in the position of the trifluoromethyl group on the benzamide ring. In silico calculations (ALOGPS 2.1) predict a logP of 4.82 for the 3‑CF₃ compound versus 4.65 for the 2‑CF₃ isomer [1]. The meta‑CF₃ arrangement also results in a distinct electrostatic potential surface, with the electron‑withdrawing effect distributed more symmetrically across the benzamide ring compared with the ortho‑CF₃ placement, where steric compression of the amide bond can reduce rotational freedom [2]. These differences can influence membrane permeability, protein binding, and metabolic stability, although direct experimental confirmation in matched assays is currently absent.
| Evidence Dimension | Calculated partition coefficient (logP, octanol/water) |
|---|---|
| Target Compound Data | logP = 4.82 (ALOGPS 2.1 prediction) |
| Comparator Or Baseline | 2‑CF₃ positional isomer (CAS 391863-61-9): logP = 4.65 (ALOGPS 2.1 prediction) |
| Quantified Difference | Δ logP = +0.17 (3‑CF₃ more lipophilic than 2‑CF₃ isomer) |
| Conditions | In silico prediction using ALOGPS 2.1; no experimental logP available for either compound |
Why This Matters
Higher predicted lipophilicity of the 3‑CF₃ compound may translate into improved membrane permeability and oral absorption potential, a key consideration when selecting a lead candidate from a congeneric series for further biological profiling.
- [1] Tetko, I. V., et al. "Virtual computational chemistry laboratory – design and description." Journal of Computer-Aided Molecular Design 19.6 (2005): 453-463. (ALOGPS 2.1 prediction for CAS 392245-02-2 and CAS 391863-61-9) View Source
- [2] Hansch, C., Leo, A., Hoekman, D. "Exploring QSAR: Hydrophobic, Electronic, and Steric Constants." American Chemical Society, Washington, DC, 1995. (Hammett σₘ vs. σₒ values for CF₃ substituent) View Source
